Superior Restoration of Ciprofloxacin Activity Against NorA-Overexpressing S. aureus Compared to Unsubstituted and Methyl Analogs
Compound 6d, the 4'-methoxy derivative, completely reversed NorA-mediated ciprofloxacin (CPX) resistance in the norA-overexpressing strain SA-K2378. In contrast, the unsubstituted 3-phenyl analog 6a and the 4'-methyl analog 6b showed markedly inferior activity [1]. At a co-administration concentration of 25 µg/mL, 6d reduced the CPX MIC by 16-fold (from 2 to 0.12 µg/mL), effectively restoring the wild-type susceptibility level. Under identical conditions, the 4'-methyl analog 6b achieved only an 8-fold reduction [1].
| Evidence Dimension | Fold-reduction in ciprofloxacin (CPX) minimum inhibitory concentration (MIC) against norA-overexpressing S. aureus SA-K2378 at 25 µg/mL compound concentration. |
|---|---|
| Target Compound Data | 16-fold reduction (from 2 to 0.12 µg/mL) |
| Comparator Or Baseline | 4'-unsubstituted analog 6a: Data not reported in table but described as less active; 4'-methyl analog 6b: 8-fold reduction. |
| Quantified Difference | 6d achieves a 2-fold greater MIC reduction than the 4'-methyl analog 6b, resulting in complete restoration of wild-type CPX susceptibility. |
| Conditions | S. aureus SA-K2378 (norA++ multicopy plasmid). Co-administration of compound at 25 µg/mL with ciprofloxacin. Reference: Table 1, J. Med. Chem. 2008 [1]. |
Why This Matters
For researchers screening NorA EPIs, selecting 6d over 6b provides a critical 2-fold advantage in MIC reduction, ensuring complete phenotype reversal in a key norA overexpression model.
- [1] Sabatini, S.; Kaatz, G. W.; Rossolini, G. M.; Brandini, D.; Fravolini, A. From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. J. Med. Chem. 2008, 51 (14), 4321–4330. View Source
